1-(5-Bromo-2-fluoro-4-methylphenyl)guanidine
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Overview
Description
1-(5-Bromo-2-fluoro-4-methylphenyl)guanidine is a compound that belongs to the guanidine family. Guanidines are known for their versatile applications in various fields, including pharmaceuticals, organocatalysis, and coordination chemistry. This compound, in particular, is characterized by the presence of bromine, fluorine, and methyl groups on the phenyl ring, which can significantly influence its chemical properties and reactivity.
Preparation Methods
The synthesis of 1-(5-Bromo-2-fluoro-4-methylphenyl)guanidine can be achieved through several methods:
Classical Methods: Traditional synthesis involves the addition of amines to carbodiimides or the use of thioureas in conjunction with thiophilic metal salts. These methods often require harsh conditions and toxic reagents.
Transition Metal Catalysis: Recent advancements have introduced transition-metal-catalyzed guanidine synthesis, which offers milder conditions and higher yields. For example, catalytic guanylation reactions of amines with carbodiimides have been developed.
One-Pot Synthesis: A sequential one-pot approach using N-chlorophthalimide, isocyanides, and amines has been reported to provide efficient access to diverse guanidines.
Chemical Reactions Analysis
1-(5-Bromo-2-fluoro-4-methylphenyl)guanidine undergoes various chemical reactions, including:
Substitution Reactions: The presence of bromine and fluorine on the phenyl ring makes it susceptible to nucleophilic substitution reactions. Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Cyclization Reactions: Guanidines can participate in cyclization reactions to form heterocyclic compounds, which are valuable in medicinal chemistry.
Scientific Research Applications
1-(5-Bromo-2-fluoro-4-methylphenyl)guanidine has several scientific research applications:
Pharmaceuticals: Guanidines are known for their biological activity and are used in the development of drugs targeting various diseases.
Organocatalysis: The compound can serve as a catalyst in organic reactions, facilitating the formation of complex molecules.
Coordination Chemistry: Guanidines are valuable ligands in coordination chemistry, forming stable complexes with transition metals.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-fluoro-4-methylphenyl)guanidine involves its interaction with molecular targets and pathways:
Comparison with Similar Compounds
1-(5-Bromo-2-fluoro-4-methylphenyl)guanidine can be compared with other guanidine derivatives:
2,3,5,6-Tetrahydro-1H-imidazo[1,2-a]imidazole: This compound is known for its application in organocatalysis and has unique properties as a superbase.
N,N′-Disubstituted Guanidines: These compounds are synthesized using similar methods and have diverse applications in pharmaceuticals and coordination chemistry.
Properties
Molecular Formula |
C8H9BrFN3 |
---|---|
Molecular Weight |
246.08 g/mol |
IUPAC Name |
2-(5-bromo-2-fluoro-4-methylphenyl)guanidine |
InChI |
InChI=1S/C8H9BrFN3/c1-4-2-6(10)7(3-5(4)9)13-8(11)12/h2-3H,1H3,(H4,11,12,13) |
InChI Key |
IBRJYJGLQJIIRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Br)N=C(N)N)F |
Origin of Product |
United States |
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